molecular formula C8H8BrNO B13662267 2-Bromo-1-(pyridin-3-yl)propan-1-one CAS No. 79156-08-4

2-Bromo-1-(pyridin-3-yl)propan-1-one

Cat. No.: B13662267
CAS No.: 79156-08-4
M. Wt: 214.06 g/mol
InChI Key: ZRLVFZLAKFFDIX-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H8BrNO. It is a brominated derivative of pyridine and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a bromine atom attached to a propanone group, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(pyridin-3-yl)propan-1-one typically involves the bromination of 1-(pyridin-3-yl)propan-1-one. One common method is the reaction of 1-(pyridin-3-yl)propan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of bromine as a reagent in a controlled environment ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to 1-(pyridin-3-yl)propan-1-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidation of the compound can lead to the formation of 2-bromo-1-(pyridin-3-yl)propanoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridinyl propanones.

    Reduction: Formation of pyridinyl propanols.

    Oxidation: Formation of pyridinyl propanoic acids.

Scientific Research Applications

2-Bromo-1-(pyridin-3-yl)propan-1-one is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or receptor binding. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    3-Bromo-1-(pyridin-2-yl)propan-1-one: Similar structure but with the bromine atom attached to a different position on the pyridine ring.

    2-Bromo-1-(pyridin-4-yl)propan-1-one: Another isomer with the bromine atom attached to the 4-position of the pyridine ring.

Uniqueness

2-Bromo-1-(pyridin-3-yl)propan-1-one is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

CAS No.

79156-08-4

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

2-bromo-1-pyridin-3-ylpropan-1-one

InChI

InChI=1S/C8H8BrNO/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,1H3

InChI Key

ZRLVFZLAKFFDIX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CN=CC=C1)Br

Origin of Product

United States

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